2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
Description
2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is a chemical compound with the molecular formula C12H14N2O6 It is characterized by the presence of a pyrazole ring substituted with ethoxycarbonyl groups at positions 3 and 5, and an acetic acid moiety at position 1
Properties
CAS No. |
2758001-69-1 |
|---|---|
Molecular Formula |
C11H14N2O6 |
Molecular Weight |
270.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to further esterification reactions to introduce the ethoxycarbonyl groups at positions 3 and 5.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid
- 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid
Uniqueness
2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the acetic acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
